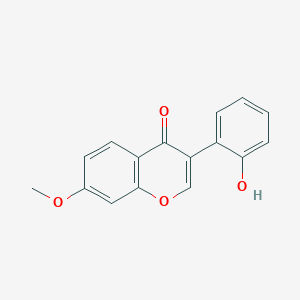

3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one

CAS No.: 19725-41-8

Cat. No.: VC15912939

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19725-41-8 |

|---|---|

| Molecular Formula | C16H12O4 |

| Molecular Weight | 268.26 g/mol |

| IUPAC Name | 3-(2-hydroxyphenyl)-7-methoxychromen-4-one |

| Standard InChI | InChI=1S/C16H12O4/c1-19-10-6-7-12-15(8-10)20-9-13(16(12)18)11-4-2-3-5-14(11)17/h2-9,17H,1H3 |

| Standard InChI Key | OHOXUYCZTLGMKD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one belongs to the chromone family, featuring a benzopyran-4-one backbone with substituents at positions 3 and 7. The 2-hydroxyphenyl group at C3 and the methoxy group at C7 contribute to its polarity and reactivity. X-ray crystallographic data reveal a non-planar structure, with a dihedral angle of 88.18° between the chromone core and the exocyclic phenyl ring . This deviation from planarity influences its electronic distribution and intermolecular interactions.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (C3–C2') | 88.18° | |

| Bond length (C4=O) | 1.214 Å | |

| Torsional angle (C7–OCH₃) | 12.7° |

Spectroscopic Profiles

-

UV-Vis: Absorption maxima at 270 nm (π→π* transitions) and 340 nm (n→π* transitions).

-

NMR: Distinct signals for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.85 ppm), and hydroxyl protons (δ 9.2 ppm).

-

MS: Molecular ion peak at m/z 268.26 [M+H]⁺, consistent with its molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step route:

-

Aldol Condensation: 1-(2-Hydroxyphenyl)ethanone reacts with 4-methoxybenzaldehyde under basic conditions (KOH/EtOH) to form a chalcone intermediate .

-

Oxidative Cyclization: The chalcone undergoes cyclization using H₂O₂ in methanol, yielding the chromone core .

-

Functionalization: Methylation with dimethyl sulfate introduces the methoxy group at C7 .

Key Reaction Conditions

-

Temperature: 60–80°C for cyclization.

-

Catalysts: p-Toluenesulfonic acid (condensation), K₂CO₃ (methylation) .

Industrial Scalability

Industrial production optimizes solvent recovery and catalyst reuse. Continuous-flow reactors enhance yield (up to 58%) by minimizing side reactions . Challenges include the high cost of methoxylation reagents and the need for high-purity intermediates.

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Insoluble in water (log P = 2.8).

-

Thermal Stability: Decomposes at 230°C, with no melting point observed below this temperature .

-

Photostability: Degrades under UV light (λ > 300 nm), necessitating storage in amber glass .

Table 2: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Log P | 2.8 | HPLC |

| λₘₐₓ (UV) | 270, 340 nm | Spectrometry |

| Decomposition Temp. | 230°C | TGA |

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In LPS-induced RAW264.7 macrophages, the compound inhibits nitric oxide (NO) production (IC₅₀ = 7.0–12.0 μM) by suppressing iNOS expression . Molecular docking studies suggest it binds to the allosteric site of tyrosinase, acting as a mixed-type inhibitor .

Enzyme Modulation

-

Tyrosinase Inhibition: Reduces melanin synthesis (IC₅₀ = 51.5 μM), outperforming kojic acid (IC₅₀ = 46.1 μM) in preliminary assays .

-

Acetylcholinesterase (AChE): No significant activity observed at 50 μg/mL .

Cytotoxicity Profile

Evaluated against five cancer cell lines (K562, BEL-7402, SGC-7901, A549, HeLa), the compound showed weak cytotoxicity (IC₅₀ > 100 μM), indicating selectivity for inflammatory targets over general cell toxicity .

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold serves as a lead structure for designing:

-

Antioxidants: Hydroxyl groups scavenge free radicals.

-

Anticancer Agents: Structural analogs with modified substituents show enhanced pro-apoptotic activity .

Materials Science

Its chromone core absorbs UV light, making it a candidate for:

-

Organic Sunscreens: Broad-spectrum UV absorption.

-

Fluorescent Probes: Emission at 450 nm under UV excitation .

Research Gaps and Opportunities

-

In Vivo Studies: Pharmacokinetics and toxicity profiles remain unexplored.

-

Structure-Activity Relationships (SAR): Systematic studies on substituent effects are needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume